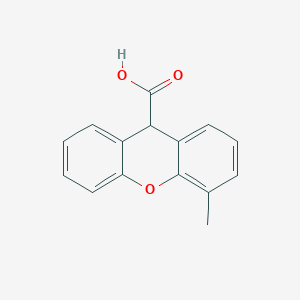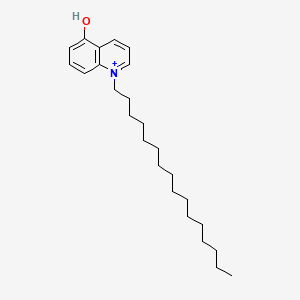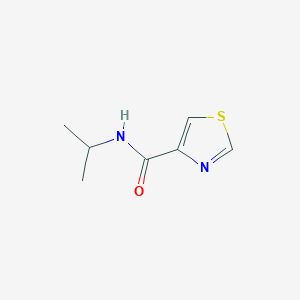
1,1'-(Ethane-1,2-diyl)bis(4-tetradecylpiperazine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethane-1,2-diyl)bis(4-tetradecylpiperazine) is a complex organic compound characterized by its unique structure, which includes two piperazine rings connected by an ethane-1,2-diyl bridge and substituted with tetradecyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyl)bis(4-tetradecylpiperazine) typically involves the reaction of piperazine with ethylene dibromide in the presence of a base, followed by the introduction of tetradecyl groups through alkylation reactions. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Ethane-1,2-diyl)bis(4-tetradecylpiperazine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Aplicaciones Científicas De Investigación
1,1’-(Ethane-1,2-diyl)bis(4-tetradecylpiperazine) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic effects, including
Propiedades
Número CAS |
112130-12-8 |
|---|---|
Fórmula molecular |
C38H78N4 |
Peso molecular |
591.1 g/mol |
Nombre IUPAC |
1-tetradecyl-4-[2-(4-tetradecylpiperazin-1-yl)ethyl]piperazine |
InChI |
InChI=1S/C38H78N4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-29-33-41(34-30-39)37-38-42-35-31-40(32-36-42)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
Clave InChI |
YBBJTZFSPBVXCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCN1CCN(CC1)CCN2CCN(CC2)CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


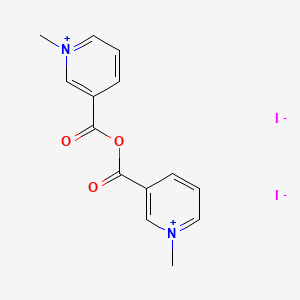
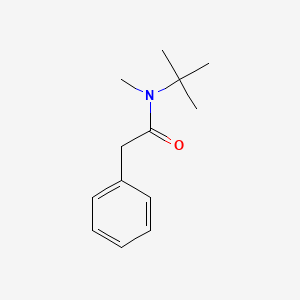
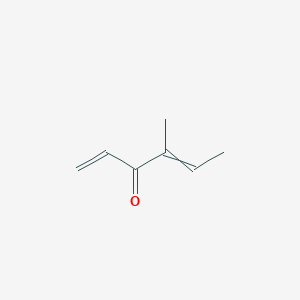
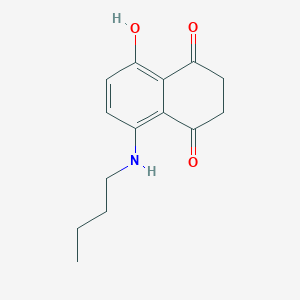
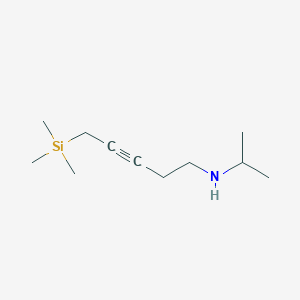

![2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole](/img/structure/B14317599.png)
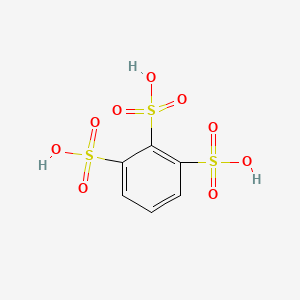
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)

